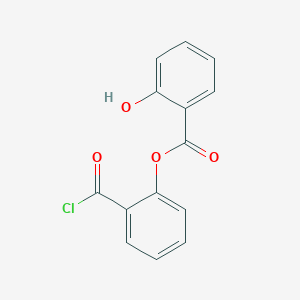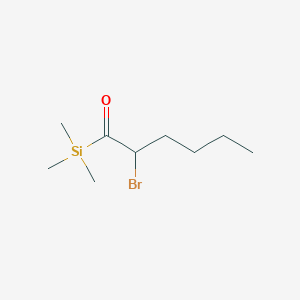
2-Bromo-1-(trimethylsilyl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(trimethylsilyl)hexan-1-one is an organosilicon compound that features a bromine atom and a trimethylsilyl group attached to a hexanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(trimethylsilyl)hexan-1-one typically involves the bromination of 1-(trimethylsilyl)hexan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(trimethylsilyl)hexan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: Conducted in anhydrous conditions with the reducing agent dissolved in an appropriate solvent such as ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Yields substituted hexanones with the nucleophile replacing the bromine atom.
Reduction: Produces 1-(trimethylsilyl)hexanol.
Oxidation: Results in 1-(trimethylsilyl)hexanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(trimethylsilyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(trimethylsilyl)hexan-1-one in chemical reactions involves the reactivity of the bromine atom and the carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The trimethylsilyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromohexane: Similar in structure but lacks the trimethylsilyl group.
2-Bromo-1-(trimethylsilyl)propane: A shorter chain analogue with similar reactivity.
1-(Trimethylsilyl)hexan-1-one: Lacks the bromine atom but shares the trimethylsilyl and carbonyl functionalities.
Uniqueness
2-Bromo-1-(trimethylsilyl)hexan-1-one is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and stability properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
93621-68-2 |
|---|---|
Molekularformel |
C9H19BrOSi |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-bromo-1-trimethylsilylhexan-1-one |
InChI |
InChI=1S/C9H19BrOSi/c1-5-6-7-8(10)9(11)12(2,3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
PHAWERBGVXFRDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)[Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



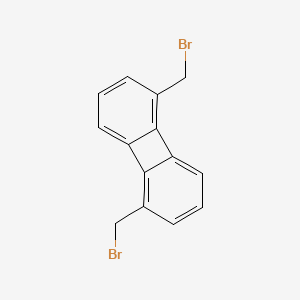
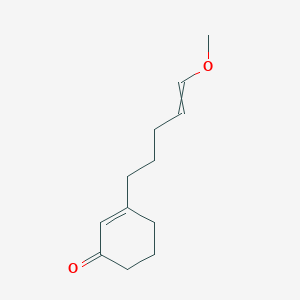
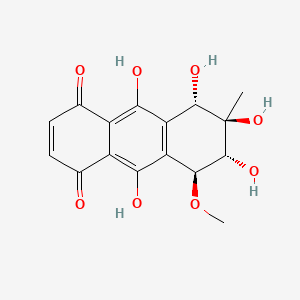
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
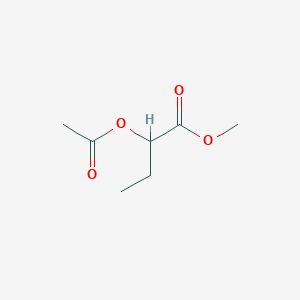
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)
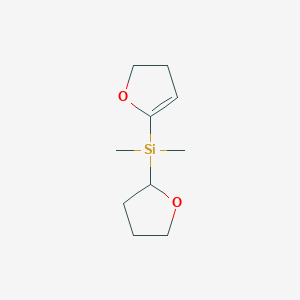

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
